
3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, commonly known as MRS 1754, is a purinergic receptor antagonist. It is a potent and selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet aggregation and thrombus formation. MRS 1754 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and stroke.
Mécanisme D'action
MRS 1754 is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet aggregation and thrombus formation. The P2Y1 receptor is activated by ADP, which is released from activated platelets and promotes platelet aggregation. MRS 1754 binds to the P2Y1 receptor and blocks its activation by ADP, thereby inhibiting platelet aggregation and thrombus formation.
Biochemical and Physiological Effects:
MRS 1754 has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of stroke, suggesting its potential use as a therapeutic agent for stroke. MRS 1754 has been found to have a high affinity and selectivity for the P2Y1 receptor, with minimal off-target effects.
Avantages Et Limitations Des Expériences En Laboratoire
MRS 1754 has several advantages for lab experiments, including its high affinity and selectivity for the P2Y1 receptor, which allows for precise and specific targeting of this receptor. It is also readily available and can be synthesized using various methods. However, MRS 1754 has certain limitations, including its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical settings.
Orientations Futures
There are several future directions for the research on MRS 1754. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cancer and inflammatory disorders. Another direction is to develop more potent and selective P2Y1 receptor antagonists that can be used as therapeutic agents for cardiovascular diseases and stroke. Furthermore, the mechanisms underlying the neuroprotective effects of MRS 1754 need to be further elucidated to fully understand its potential use as a therapeutic agent for stroke.
Méthodes De Synthèse
MRS 1754 can be synthesized using various methods, including chemical synthesis and solid-phase synthesis. The chemical synthesis of MRS 1754 involves the reaction of 3-methyl-7-bromo-1H-purine-2,6-dione with 3-methylbenzylamine and propylamine in the presence of a suitable base and solvent. The resulting product is then purified using column chromatography to obtain MRS 1754 in high purity.
Applications De Recherche Scientifique
MRS 1754 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and stroke. It has been found to inhibit platelet aggregation and thrombus formation, which are major contributors to the pathogenesis of cardiovascular diseases. MRS 1754 has also been shown to have neuroprotective effects in animal models of stroke, suggesting its potential use as a therapeutic agent for stroke.
Propriétés
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-4-8-18-16-19-14-13(15(23)20-17(24)21(14)3)22(16)10-12-7-5-6-11(2)9-12/h5-7,9H,4,8,10H2,1-3H3,(H,18,19)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVUBMKZZJITKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B2949278.png)
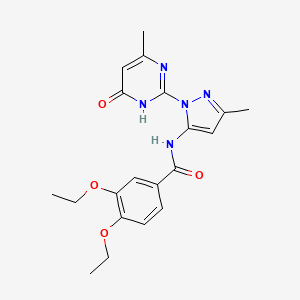
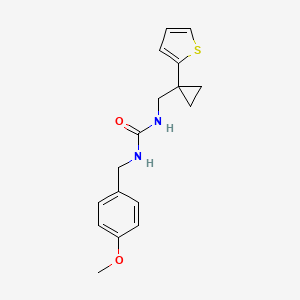
![3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2949281.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2949284.png)
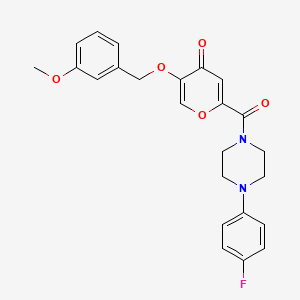

![N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949289.png)

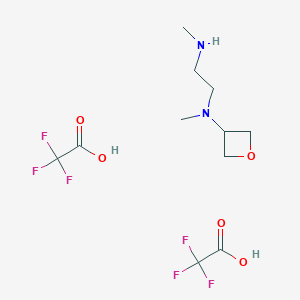
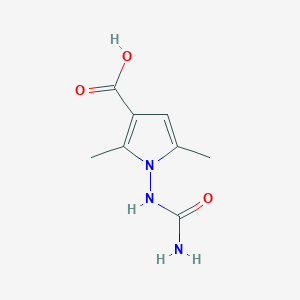
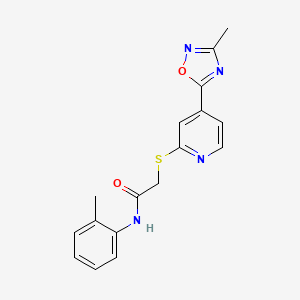
![3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2949300.png)
